molecular formula C14H16N4 B047166 3,3'-Diamino-4,4'-dimethylazobenzene CAS No. 119631-00-4

3,3'-Diamino-4,4'-dimethylazobenzene

Cat. No.: B047166
CAS No.: 119631-00-4
M. Wt: 240.3 g/mol
InChI Key: MOANQCLTXTXKAF-UHFFFAOYSA-N
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Description

3,3'-Diamino-4,4'-dimethylazobenzene is an aromatic azo compound characterized by two amino (–NH₂) groups and two methyl (–CH₃) substituents positioned symmetrically on the azobenzene backbone. It is synthesized via oxidation of 2,4-diaminotoluene with hydrogen peroxide, yielding intermediates such as nitro-toluidines and azoxybenzene derivatives before forming the final azo structure .

Properties

CAS No.

119631-00-4

Molecular Formula

C14H16N4

Molecular Weight

240.3 g/mol

IUPAC Name

5-[(3-amino-4-methylphenyl)diazenyl]-2-methylaniline

InChI

InChI=1S/C14H16N4/c1-9-3-5-11(7-13(9)15)17-18-12-6-4-10(2)14(16)8-12/h3-8H,15-16H2,1-2H3

InChI Key

MOANQCLTXTXKAF-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N=NC2=CC(=C(C=C2)C)N)N

Canonical SMILES

CC1=C(C=C(C=C1)N=NC2=CC(=C(C=C2)C)N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 3,3'-Diamino-4,4'-dimethylazobenzene and analogous compounds in terms of structure, properties, and applications:

Compound Molecular Formula Substituents Key Properties Applications Toxicity
This compound C₁₄H₁₆N₄ –NH₂, –CH₃ (azo linkage) Moderate solubility in organic solvents; UV-Vis absorption due to azo chromophore Potential dye intermediate; oxidation product in industrial reactions Limited carcinogenicity data; structurally similar to aromatic amines (caution advised)
3,3'-Dimethylbenzidine C₁₄H₁₆N₂ –NH₂, –CH₃ (biphenyl linkage) Low water solubility; high thermal stability Dye manufacturing (e.g., C.I. AZOIC DIAZO COMPONENT 113); polymer curing agent Classified as a suspected carcinogen (benzidine derivative)
Dianisidine (3,3'-Dimethoxybenzidine) C₁₄H₁₆N₂O₂ –NH₂, –OCH₃ (biphenyl) Enhanced solubility in polar solvents due to methoxy groups Textile dyes; colorimetric detection in analytical chemistry Carcinogenic (IARC Group 2B); metabolic activation to reactive intermediates
4-Dimethylaminoazobenzene (Butter Yellow) C₁₄H₁₅N₃ –N(CH₃)₂, –CH₃ (azo linkage) Bright yellow color; soluble in fats and organic solvents Historical use as a food dye (now banned); laboratory carcinogenicity studies IARC Group 2B carcinogen; hepatotoxic
4,4'-Diamino-3,3'-dimethyl diphenyl cyclohexane C₂₀H₂₆N₂ –NH₂, –CH₃ (cyclohexane bridge) Rigid, hydrophobic structure; high melting point Epoxy resin curing agent; aerospace/automotive composites Limited toxicity data; structurally distinct from carcinogenic benzidines
3,3'-Di(trifluoromethyl)-4,4'-diaminodiphenylmethane C₁₅H₁₂F₆N₂ –NH₂, –CF₃ (diphenylmethane) High hydrophobicity; chemical resistance due to fluorine Specialty polymers; flame-retardant materials No direct carcinogenicity data; fluorine reduces metabolic reactivity

Detailed Analysis of Structural and Functional Differences

Azo vs. Biphenyl Linkages

  • This contrasts with 3,3'-Dimethylbenzidine and Dianisidine, which feature biphenyl linkages (–C₆H₄–C₆H₄–) and are used in dyes requiring thermal stability .
  • The azo group in Butter Yellow contributes to its vivid color but also makes it prone to reductive cleavage into carcinogenic aromatic amines, a risk shared by this compound .

Substituent Effects

  • Methyl (–CH₃) groups in this compound and 3,3'-Dimethylbenzidine enhance hydrophobicity and electron-donating effects, favoring applications in non-polar matrices.
  • Methoxy (–OCH₃) groups in Dianisidine improve solubility in aqueous systems, making it suitable for textile dyeing .
  • Trifluoromethyl (–CF₃) groups in 3,3'-Di(trifluoromethyl)-4,4'-diaminodiphenylmethane increase chemical inertness and thermal stability, ideal for high-performance polymers .

Toxicity Profiles

  • Benzidine derivatives (e.g., 3,3'-Dimethylbenzidine) are structurally linked to bladder cancer due to metabolic activation to electrophilic intermediates .

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